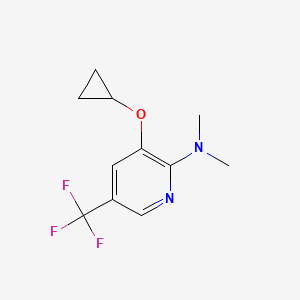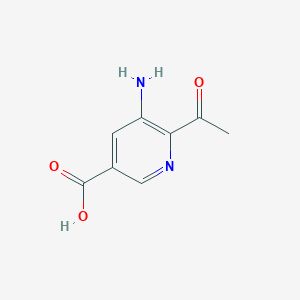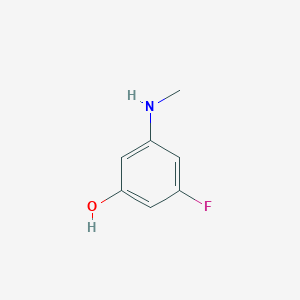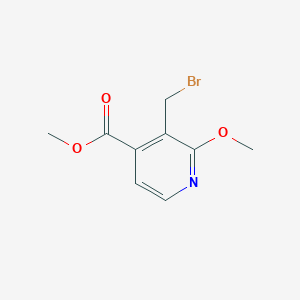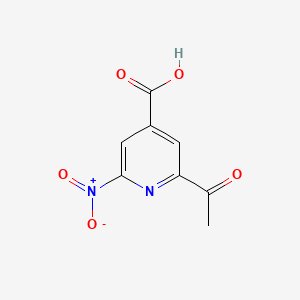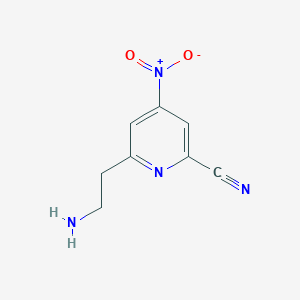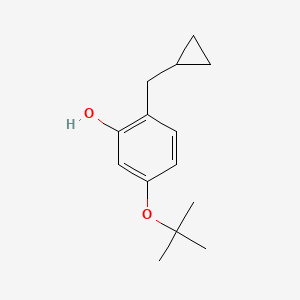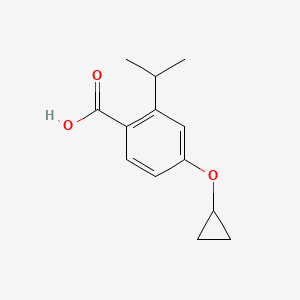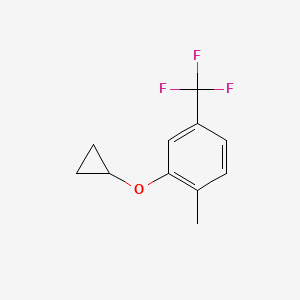
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O It is characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as iron (III) chloride and reagents like trioxane and thionyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group may contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparación Con Compuestos Similares
4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene: Similar in structure but with a chloromethyl group instead of a cyclopropoxy group.
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene: Similar but with the methyl group in a different position on the benzene ring.
Uniqueness: 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a cyclopropoxy group and a trifluoromethyl group provides a distinctive combination of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-2-3-8(11(12,13)14)6-10(7)15-9-4-5-9/h2-3,6,9H,4-5H2,1H3 |
Clave InChI |
BQXQVTJYSPVQRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


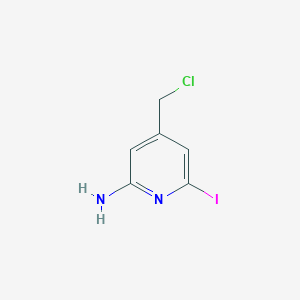
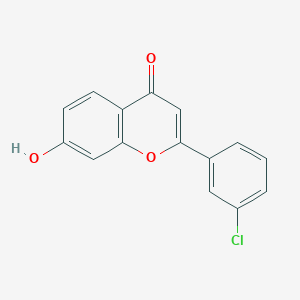
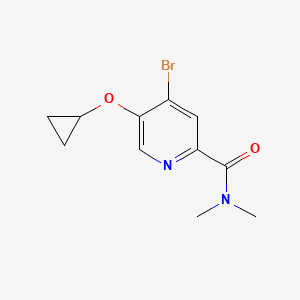
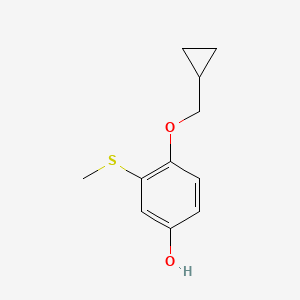
![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
